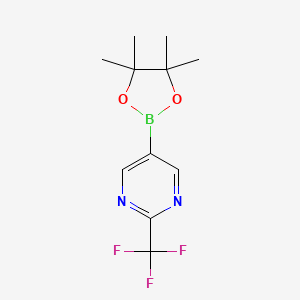![molecular formula C11H19NO4 B6206288 rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis CAS No. 1434141-68-0](/img/new.no-structure.jpg)
rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclobutyl ring, which is a four-membered carbon ring, and a tert-butoxycarbonyl (Boc) protected amino group. The presence of the Boc group makes it a valuable intermediate in peptide synthesis and other organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes or through intramolecular cyclization of suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination of a suitable precursor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with the active site of enzymes or bind to receptors. This interaction can lead to inhibition or modulation of enzyme activity or receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-2-[(1s,3s)-3-amino-cyclobutyl]acetic acid: Lacks the Boc protection, making it more reactive but less stable.
rac-2-[(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid: Features a different protecting group, which may affect its reactivity and stability.
rac-2-[(1s,3s)-3-{[(methoxy)carbonyl]amino}cyclobutyl]acetic acid: Another variant with a different protecting group, influencing its chemical properties.
Uniqueness
rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.
Propriétés
Numéro CAS |
1434141-68-0 |
|---|---|
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



